![molecular formula C8H12F2O B13466251 {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-Difluorobicyclo[221]heptan-1-yl}methanol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as bicyclo[2.2.1]heptane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted bicyclic compounds.
Applications De Recherche Scientifique
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding and other interactions. These features make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Difluorobicyclo[2.2.1]heptan-2-one: A structurally similar compound with a ketone group instead of a hydroxyl group.
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride: Contains an amine group and is used in different chemical applications.
Uniqueness
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Propriétés
Formule moléculaire |
C8H12F2O |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2,2-difluoro-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-6-1-2-7(8,3-6)5-11/h6,11H,1-5H2 |
Clé InChI |
AQTASSFWRWFIRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CC2(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
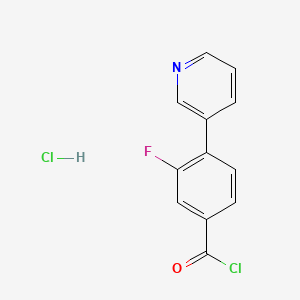
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

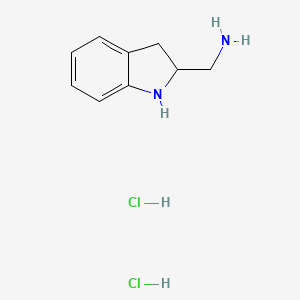
![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)

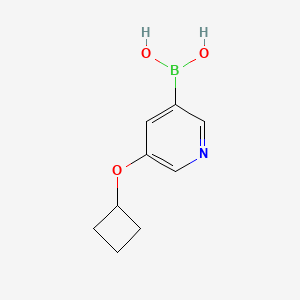
![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
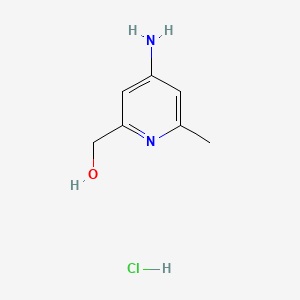
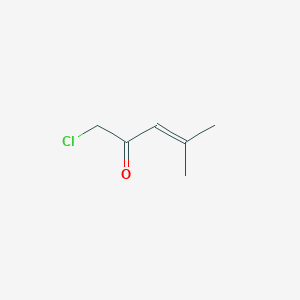
![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
